Methyl 2-chloro-5-nitronicotinate
Overview
Description
Methyl 2-chloro-5-nitronicotinate is an organic compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 2-position and a nitro group at the 5-position on the pyridine ring, with a methyl ester functional group.
Preparation Methods
The synthesis of Methyl 2-chloro-5-nitronicotinate typically involves the nitration of 2-chloronicotinic acid followed by esterification. One common method includes the reaction of 2-chloronicotinic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2-chloro-5-nitronicotinic acid is then esterified using methanol and a catalyst like sulfuric acid to form this compound .
Chemical Reactions Analysis
Methyl 2-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and ester group also contribute to its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Methyl 2-chloro-5-nitronicotinate can be compared with other similar compounds such as:
- Methyl 2-chloro-6-formylnicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloro-5-methylnicotinate
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
These compounds share the core structure of nicotinic acid derivatives but differ in the substituents on the pyridine ring, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
methyl 2-chloro-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMDDVNXJKYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596505 | |
Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190271-88-6 | |
Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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